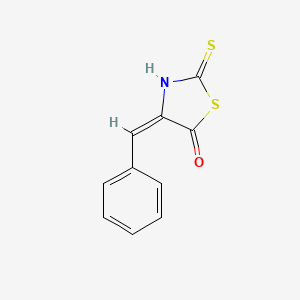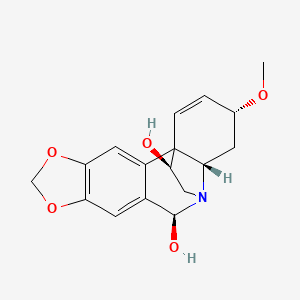
Crinamine, 6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crinamine, 6-hydroxy- is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Crinum. This compound is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The structure of Crinamine, 6-hydroxy- includes a 5,10b-ethanophenanthridine skeleton, which is a characteristic feature of many Amaryllidaceae alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Crinamine, 6-hydroxy- typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of the 5,10b-ethanophenanthridine core through a Pictet-Spengler reaction, followed by various oxidation and reduction steps to introduce the hydroxyl group at the 6-position . Specific reaction conditions often involve the use of strong acids or bases, oxidizing agents like selenium dioxide, and reducing agents such as lithium aluminium hydride .
Industrial Production Methods
Industrial production of Crinamine, 6-hydroxy- is less common due to the complexity of its synthesis. biotechnological approaches, such as the use of plant cell cultures, are being explored to produce this compound more efficiently. These methods involve the cultivation of Crinum species in controlled environments to enhance the yield of Crinamine, 6-hydroxy- and other related alkaloids .
Análisis De Reacciones Químicas
Types of Reactions
Crinamine, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds within the molecule to single bonds, altering its biological activity.
Substitution: The aromatic rings in Crinamine, 6-hydroxy- can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Crinamine, 6-hydroxy-, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying the synthesis and reactivity of Amaryllidaceae alkaloids.
Medicine: Demonstrated significant anticancer activity by inducing apoptosis in cancer cells, inhibiting cell proliferation, migration, and angiogenesis.
Industry: Potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mecanismo De Acción
The mechanism of action of Crinamine, 6-hydroxy- involves several molecular targets and pathways:
Apoptosis Induction: Crinamine, 6-hydroxy- induces apoptosis in cancer cells by downregulating cancer-related genes such as AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA.
Anti-Angiogenic Activity: Inhibits the secretion of vascular endothelial growth factor A (VEGF-A) in cancer cells, reducing blood vessel development.
Inhibition of Cell Migration: Suppresses the expression of positive regulators of epithelial-mesenchymal transition, such as SNAI1 and VIM.
Comparación Con Compuestos Similares
Crinamine, 6-hydroxy- is part of a larger group of Amaryllidaceae alkaloids, which include:
Haemanthamine: Similar structure but lacks the hydroxyl group at the 6-position.
Haemanthidine: Another related compound with a similar core structure but different functional groups.
Galanthamine: A well-known alkaloid used in the treatment of Alzheimer’s disease.
The uniqueness of Crinamine, 6-hydroxy- lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
545-66-4 |
|---|---|
Fórmula molecular |
C17H19NO5 |
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
(11S,13S,15R,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol |
InChI |
InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14-,15+,16-,17?/m0/s1 |
Clave InChI |
ZSTPNQLNQBRLQF-WPAVILSMSA-N |
SMILES isomérico |
CO[C@@H]1C[C@H]2C3(C=C1)[C@@H](CN2[C@H](C4=CC5=C(C=C34)OCO5)O)O |
SMILES canónico |
COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


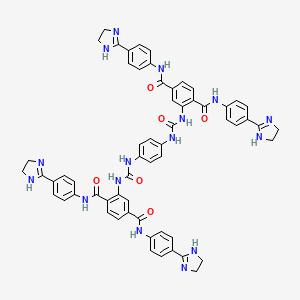
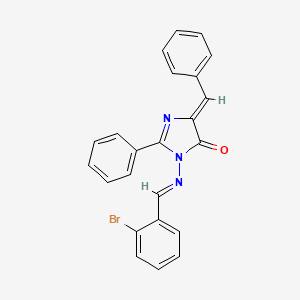
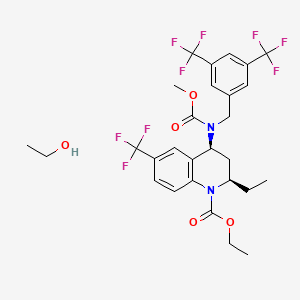
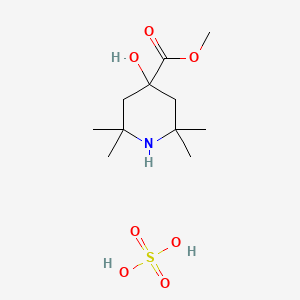
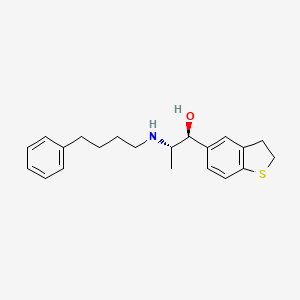
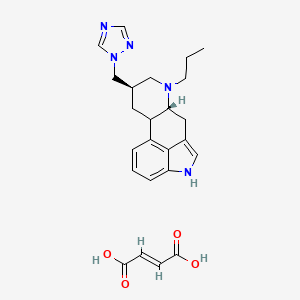
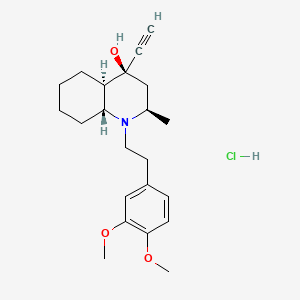
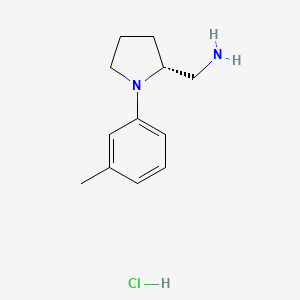
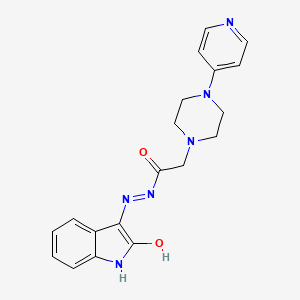
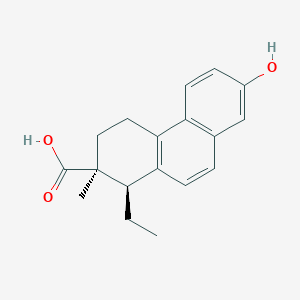

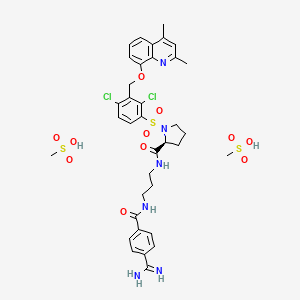
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
